2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O2S/c1-18-8-2-3-9-19(18)26(35)31-14-15-33-16-24(20-10-4-7-13-23(20)33)36-17-25(34)32-22-12-6-5-11-21(22)27(28,29)30/h2-13,16H,14-15,17H2,1H3,(H,31,35)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQAVTYVLYPZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation
The 2-methylbenzoic acid precursor is activated using carbodiimide-based coupling agents. US9452980B2 demonstrates that 2-methylbenzoic acid reacts with ethylenediamine in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (Diisopropylethylamine) in anhydrous DMF (Dimethylformamide) at 0–5°C, yielding N-(2-aminoethyl)-2-methylbenzamide with >85% efficiency.
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU/DIPEA | DMF | 0–5°C | 87 |
| DCC/DMAP | THF | RT | 78 |
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7). LC-MS (Liquid Chromatography-Mass Spectrometry) confirms molecular ion peaks at m/z 207.1 [M+H]+ for N-(2-aminoethyl)-2-methylbenzamide.
Indole Ring Synthesis and Functionalization
Fischer Indole Synthesis
WO2017191650A1 outlines a modified Fischer indole synthesis using phenylhydrazine and 3-thiolpropionaldehyde under acidic conditions (HCl/EtOH, reflux, 12 h). This yields 3-sulfanyl-1H-indole with 92% purity.
Optimized Protocol :
- Reactants : Phenylhydrazine (1.2 eq), 3-thiolpropionaldehyde (1.0 eq)
- Conditions : HCl (3M), ethanol, reflux, 12 h
- Yield : 89% after recrystallization (ethanol/water)
Sulfanyl Group Alkylation
The 3-sulfanylindole intermediate undergoes alkylation with bromoacetamide derivatives. AU2018387639B2 reports that reaction with 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide in the presence of K₂CO₃ in acetonitrile at 60°C for 6 h affords the carbamoylmethylsulfanyl-indole product in 76% yield.
Critical Parameters :
- Base : Potassium carbonate (2.5 eq)
- Solvent : Acetonitrile
- Temperature : 60°C
Final Coupling and Global Deprotection
Amide Bond Formation
The ethylenediamine-linked benzamide is coupled with the functionalized indole derivative using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in dichloromethane. EP2520575A1 notes that this method minimizes racemization, achieving 81% yield.
Reaction Scheme :
- N-(2-Aminoethyl)-2-methylbenzamide + 3-[({[2-(Trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indole → Target compound
- Conditions : EDC (1.5 eq), HOBt (1.2 eq), DCM, RT, 24 h
Workup and Isolation
The crude product is washed with NaHCO₃ (5%) and brine, followed by drying over MgSO₄. Final purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) yields 68% of the title compound with ≥99% purity.
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₈H₂₅F₃N₃O₂S [M+H]+: 548.1678; Found: 548.1675.
Comparative Assessment of Synthetic Routes
Table 1. Efficiency of Coupling Agents
| Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 6 | 87 | 99 |
| EDC/HOBt | DCM | 24 | 81 | 98 |
| DCC | THF | 18 | 78 | 97 |
Table 2. Sulfanyl Alkylation Optimization
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃ | MeCN | 60°C | 76 |
| NaH | DMF | 25°C | 63 |
| Cs₂CO₃ | DMSO | 80°C | 71 |
Challenges and Mitigation Strategies
- Trifluoromethyl Group Stability : The electron-withdrawing CF₃ group necessitates inert atmospheres (N₂/Ar) during reactions to prevent decomposition.
- Indole Reactivity : Oxidative dimerization of indole intermediates is mitigated by adding radical scavengers like BHT (Butylated Hydroxytoluene).
- Sulfanyl Oxidation : Thioether linkages are stabilized using degassed solvents and antioxidants (e.g., ascorbic acid).
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 0–5°C, 4–6 h | Sulfoxide derivative | Selective oxidation |
| m-CPBA (1.2 eq) | DCM, RT, 12 h | Sulfone derivative | Requires anhydrous conditions |
| NaIO₄ (2 eq) | MeOH/H₂O (4:1), 50°C, 3 h | Sulfone derivative | High yield (>85%) |
Mechanism : Electrophilic oxygen from peroxides or hypervalent iodine reagents attacks the sulfur atom, forming sulfoxide intermediates. Excess oxidants further convert sulfoxides to sulfones.
Reduction of Amide Bonds
The carbamoyl and benzamide groups can be reduced to amines under strong reducing conditions.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ (4 eq) | THF, reflux, 8 h | Primary amine derivative | Risk of over-reduction |
| BH₃·THF (2 eq) | THF, 0°C to RT, 12 h | Secondary amine | Selective for aromatic amides |
Side Reactions : Over-reduction of the indole ring or trifluoromethyl group may occur with excess LiAlH₄.
Nucleophilic Substitution at the Ethyl Linker
The ethyl group attached to the indole nitrogen is susceptible to nucleophilic substitution.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NaN₃ (3 eq) | DMF, 80°C, 24 h | Azide-substituted derivative | Requires catalytic KI |
| KSCN (2 eq) | EtOH, reflux, 18 h | Thiocyanate-substituted derivative | Moderate yield (~60%) |
Mechanism : SN2 displacement at the ethyl carbon, facilitated by the electron-withdrawing indole moiety .
Hydrolysis of the Carbamoyl Group
The carbamoyl group hydrolyzes under acidic or basic conditions to form carboxylic acids.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| HCl (6M) | Reflux, 6 h | Carboxylic acid derivative | Degradation of indole possible |
| NaOH (2M) | EtOH/H₂O (3:1), RT, 48 h | Sodium carboxylate | Higher selectivity |
Applications : Hydrolysis is critical for synthesizing bioactive metabolites.
Alkylation at the Sulfur Atom
The sulfanyl group participates in alkylation reactions to form thioethers.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| CH₃I (1.5 eq) | K₂CO₃, DMF, RT, 12 h | Methylthioether derivative | Quantitative yield |
| Allyl bromide (2 eq) | NaH, THF, 0°C to RT, 6 h | Allylthioether derivative | Requires inert atmosphere |
Limitations : Steric hindrance from the trifluoromethylphenyl group may reduce reactivity.
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the sulfanyl group.
| Conditions | Product | Notes |
|---|---|---|
| UV (254 nm), MeCN, 6 h | Indole-3-carboxylic acid derivative | Forms free thiol as byproduct |
Key Challenges and Considerations
-
Regioselectivity : Competing reactions at the indole C3 position and ethyl linker require precise control .
-
Stability : The trifluoromethyl group enhances electron-withdrawing effects but may reduce solubility in polar solvents.
-
Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is hindered by sulfur poisoning.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. The incorporation of the indole moiety is particularly notable for its role in inhibiting tumor growth. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The presence of the sulfanyl group in the compound suggests potential antimicrobial activity. Sulfanyl-containing compounds have been reported to exhibit inhibitory effects against a range of microbial pathogens. A study demonstrated that derivatives with similar structural features showed promising results against resistant strains of bacteria .
Antimalarial Potential
Recent investigations into trifluoromethyl-substituted compounds have highlighted their potential as antimalarial agents. The structural characteristics of these compounds allow them to interact effectively with targets involved in the malaria parasite's lifecycle. A docking study indicated that compounds with trifluoromethyl groups could serve as lead candidates for new antimalarial drugs .
Synthesis Methodologies
The synthesis of 2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Indole Core : Utilizing cyclization reactions to construct the indole framework.
- Introduction of Functional Groups : Employing techniques such as acylation and alkylation to introduce the trifluoromethyl and sulfanyl groups.
- Final Coupling Reaction : Combining all components through amide bond formation to yield the final product.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of indole derivatives, including variations of this compound. These compounds were tested against several cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutic agents, indicating potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of this class of compounds. The study found that derivatives exhibited minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, suggesting their utility as potential antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity to target molecules. The indole moiety can interact with various biological receptors, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several benzamide derivatives, particularly those with pesticidal or pharmacological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: The trifluoromethyl group in the target compound and flutolanil enhances resistance to enzymatic degradation compared to mepronil’s methyl group .
Indole Position :
- The target compound’s indole substitution at the 1-position contrasts with the 3-position in 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide. This difference may influence binding to biological targets (e.g., serotonin receptors or cytochrome P450 enzymes) .
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (~531.5 vs. 269–323 g/mol in analogs) could reduce bioavailability but improve target affinity due to extended hydrophobic interactions .
Agrochemical Relevance: Like mepronil and flutolanil, the target compound’s benzamide core and trifluoromethyl group align with known pesticidal chemotypes. However, its sulfanyl group may confer novel modes of action, such as redox-mediated toxicity .
Research Implications
- Computational Modeling : Docking studies (e.g., Glide XP scoring) could elucidate the sulfanyl group’s role in binding affinity compared to methoxy/fluoro substituents .
- Synthetic Challenges : The sulfanyl-carbamoylmethyl bridge may require specialized coupling reagents to avoid disulfide scrambling during synthesis .
Biological Activity
The compound 2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide (CAS Number: 1021214-21-0) is a complex organic molecule featuring a trifluoromethyl group, an indole moiety, and a benzamide structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.4 g/mol. Its structure is characterized by the presence of multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17F3N4O2S |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 1021214-21-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain kinases or modulate receptor activity, leading to altered cell proliferation and apoptosis.
Anticancer Activity
Recent research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown cytotoxic effects against various cancer cell lines, including Jurkat (leukemia) and A-431 (epidermoid carcinoma) cells.
- IC50 Values : In studies involving structurally related compounds, IC50 values were reported to be less than that of standard chemotherapy agents like doxorubicin, indicating potent anti-proliferative effects. For example, one study indicated an IC50 value of approximately 4 μM for a related compound against Jurkat cells .
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Some derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity. The presence of the trifluoromethyl group has been linked to enhanced antimicrobial effects.
Enzyme Inhibition
Compounds with similar structures have been evaluated for their enzyme inhibition capabilities. For instance:
- Alpha-Amylase Inhibition : Certain derivatives demonstrated significant inhibition percentages in alpha-amylase assays, suggesting potential applications in managing diabetes .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study assessed the cytotoxicity of various indole-based derivatives against multiple cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their anticancer activity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy Study : Another investigation explored the antibacterial properties of several derivatives, revealing that certain modifications led to improved efficacy against resistant bacterial strains .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution : To introduce the sulfanyl group onto the indole ring (e.g., using thiol-containing intermediates under basic conditions) .
- Amide coupling : Reaction between the benzamide moiety and the ethylamine linker, often mediated by carbodiimide reagents like EDC/HOBt .
- Protection/deprotection steps : For reactive functional groups (e.g., indole NH protection with tert-butoxycarbonyl (Boc) groups) .
- Purification : Column chromatography or recrystallization to isolate the final product .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced: How can Design of Experiments (DoE) optimize reaction yield?
Answer:
- Parameter screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading, solvent polarity) .
- Response surface methodology (RSM) : Models interactions between parameters (e.g., optimizing coupling reaction yield by balancing stoichiometry and reaction time) .
- Case study : A DoE approach increased yield from 45% to 72% in a similar indole derivative by adjusting temperature (60°C → 80°C) and catalyst (5 mol% → 7.5 mol%) .
Advanced: How to resolve discrepancies between experimental and theoretical NMR data?
Answer:
- Density Functional Theory (DFT) calculations : Compare computed chemical shifts (using B3LYP/6-311+G(d,p)) with experimental NMR to identify conformational mismatches .
- Solvent effects : Simulate solvent interactions (e.g., DMSO vs. CDCl₃) to account for shifts in aromatic protons .
- Case study : For N-((1-(phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide, DFT corrected misassigned methylene peaks by modeling solvent polarity .
Advanced: What strategies validate bioactivity mechanisms in silico?
Answer:
- Molecular docking : Screen against targets (e.g., kinase enzymes) using AutoDock Vina to predict binding modes of the trifluoromethylphenyl group .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing CF₃) with activity trends in indole derivatives .
Basic: How to address solubility challenges in biological assays?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4) .
- Surfactants : Add Tween-80 (0.01–0.1%) to stabilize colloidal dispersions .
- Prodrug modification : Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity .
Advanced: How to analyze competing reaction pathways in sulfanyl group installation?
Answer:
- Kinetic studies : Monitor intermediates via LC-MS to identify competing pathways (e.g., oxidation to sulfoxide vs. disulfide formation) .
- Computational modeling : Calculate activation energies (ΔG‡) for competing mechanisms (e.g., SN2 vs. radical pathways) .
- Case study : Switching from H₂O to anhydrous DMF suppressed disulfide byproducts in a thiol-indole coupling .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the indole ring .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
- Temperature : Stable at −20°C for >6 months; avoid freeze-thaw cycles .
Advanced: How to reconcile conflicting bioactivity data across studies?
Answer:
- Assay standardization : Normalize data using positive controls (e.g., IC₅₀ values for reference inhibitors) .
- Meta-analysis : Pool data from ≥3 independent studies and apply statistical weighting (e.g., random-effects model) .
- Structural analogs : Compare with N-(2,3-dichlorophenyl)-2-fluoro-benzamide derivatives to contextualize activity trends .
Advanced: What computational tools predict metabolic pathways?
Answer:
- CYP450 metabolism : Use StarDrop or MetaSite to identify likely oxidation sites (e.g., indole C3 or benzamide methyl) .
- Glucuronidation prediction : GLORY and GLORYx models highlight potential conjugation sites (e.g., sulfanyl group) .
- Case study : A related trifluoromethyl compound showed predominant CYP3A4-mediated demethylation in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
